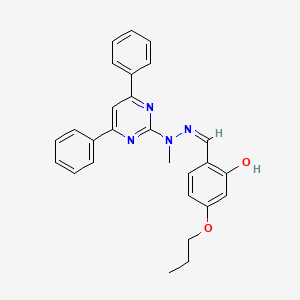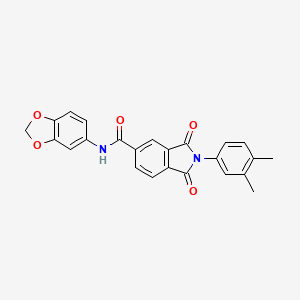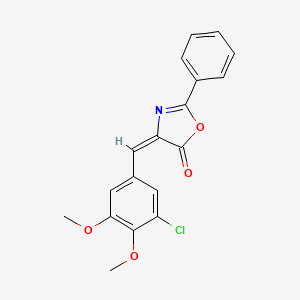![molecular formula C21H24ClN3O B6098421 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098421.png)
2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as Spiroindoline, is a highly potent and selective inhibitor of the MDM2-p53 interaction. This compound has been extensively studied for its potential use in cancer therapy. In
Mécanisme D'action
The mechanism of action of 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee involves the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation by the proteasome. Inhibition of this interaction leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In addition, 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, the compound has not been extensively studied for its toxicity and pharmacokinetics.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee has several advantages for lab experiments. It is a highly potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying this pathway. In addition, the compound has been extensively studied for its potential use in cancer therapy, making it a well-characterized compound. However, 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee has some limitations for lab experiments. It is a complex compound to synthesize, requiring a three-component condensation reaction, followed by cyclization. In addition, the compound has not been extensively studied for its toxicity and pharmacokinetics, which may limit its use in animal studies.
Orientations Futures
There are several future directions for the study of 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee. First, further studies are needed to determine the toxicity and pharmacokinetics of the compound, which will be critical for its use in animal studies. Second, studies are needed to determine the efficacy of 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee in combination with other cancer therapies, such as chemotherapy and immunotherapy. Third, studies are needed to determine the potential use of 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee in other diseases, such as neurodegenerative diseases and viral infections. Finally, further studies are needed to optimize the synthesis of 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee and develop more efficient synthetic routes.
Méthodes De Synthèse
The synthesis of 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee involves the reaction of 2-chlorobenzylamine, 3-pyridinecarboxaldehyde, and 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The reaction proceeds through a three-component condensation reaction, followed by cyclization to form the spirocyclic structure. The yield of the reaction is generally high, and the compound can be purified by column chromatography.
Applications De Recherche Scientifique
2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the MDM2-p53 interaction, which is a critical pathway for cancer cell survival. By inhibiting this interaction, 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee can induce apoptosis in cancer cells, leading to their death. In addition, 2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-onee has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-19-7-2-1-6-18(19)15-24-12-9-21(16-24)8-4-11-25(20(21)26)14-17-5-3-10-23-13-17/h1-3,5-7,10,13H,4,8-9,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGKZAIQDGYJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3Cl)C(=O)N(C1)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6098351.png)
![N-(4-methoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6098358.png)
![N-ethyl-6-(3-methoxy-1-piperidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6098365.png)

![N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B6098395.png)
![2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6098402.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6098403.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-propoxypiperidine](/img/structure/B6098411.png)

![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6098419.png)

![6-[(diethylamino)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6098437.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6098439.png)